(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound contains a brominated phenyl group, a cyano group, and a trifluoromethyl-substituted phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multiple steps, including the bromination of a phenyl ring, the introduction of a cyano group, and the formation of an amide bond. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature, solvent choice, and reaction time, play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
(2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-chloro-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- (2E)-3-[5-fluoro-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Uniqueness
This detailed article provides a comprehensive overview of (2E)-3-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrF3N2O2/c1-2-9-28-18-8-7-15(21)11-13(18)10-14(12-25)19(27)26-17-6-4-3-5-16(17)20(22,23)24/h2-8,10-11H,1,9H2,(H,26,27)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLPIGYMSOYBG-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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